Carboxylic Acid vs. Benzamide: Molecular Weight and Hydrogen-Bonding Differentiation for HPLC Peak Identification
The target compound (benzoic acid form, MW 310.35 g/mol, formula C₁₅H₂₂N₂O₅) differs from Gefitinib Impurity 1 (benzamide form, MW 309.36 g/mol, formula C₁₅H₂₃N₃O₄) by a +0.99 Da mass increment and by bearing 3 hydrogen-bond donors (COOH + NH₂) versus 2 donors (CONH₂ + NH₂) . Under the validated RP-HPLC conditions reported by Chandrashekara et al. (Inertsil ODS-3V column, 130 mM ammonium acetate:ACN 63:37 v/v, pH 5.0, PDA detection), process-related impurities are separated based on polarity; the more polar carboxylic acid form exhibits distinct retention relative to the less-polar benzamide and benzonitrile analogs [1]. This mass and polarity difference ensures that the benzoic acid impurity produces a unique chromatographic peak with a molecular ion [M+H]⁺ at m/z 311.35, enabling unambiguous MS identification without interference from the benzamide (m/z 310.36) or benzonitrile (m/z 292.35) [1].
| Evidence Dimension | Molecular weight, hydrogen-bond donor count, and polarity-driven chromatographic retention |
|---|---|
| Target Compound Data | MW 310.35 g/mol; C₁₅H₂₂N₂O₅; 3 H-bond donors; pKa (COOH) ~4.2 (predicted) |
| Comparator Or Baseline | Impurity 1 (benzamide): MW 309.36; C₁₅H₂₃N₃O₄; 2 H-bond donors. Impurity 30 (benzonitrile): MW 291.35; C₁₅H₂₁N₃O₃; 1 H-bond donor. Impurity 32 (methyl ester): MW 324.38; C₁₆H₂₄N₂O₅; 2 H-bond donors. |
| Quantified Difference | ΔMW = +0.99 Da vs. benzamide; +19.00 Da vs. benzonitrile; -14.03 Da vs. methyl ester. ΔHBD = +1 vs. benzamide and methyl ester; +2 vs. benzonitrile. |
| Conditions | Physicochemical prediction; RP-HPLC conditions per Chandrashekara et al. 2014 (Inertsil ODS-3V, 130 mM NH₄OAc:ACN 63:37, pH 5.0). |
Why This Matters
The unique combination of MW, HBD count, and polarity guarantees that the target compound occupies a distinct retention window in HPLC, preventing misassignment of impurity peaks during gefitinib release testing.
- [1] Chandrashekara, K.A., Udupi, A., Reddy, C.G. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. J Chromatogr Sci, 52(8), 799-805 (2014). View Source
